2-Aminoimidazole sulfate
CAS No.: 36946-29-9
Cat. No.: VC7805124
Molecular Formula: C3H7N3O4S
Molecular Weight: 181.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36946-29-9 |
---|---|
Molecular Formula | C3H7N3O4S |
Molecular Weight | 181.17 g/mol |
IUPAC Name | 1H-imidazol-2-amine;sulfuric acid |
Standard InChI | InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4) |
Standard InChI Key | LEUJVEZIEALICS-UHFFFAOYSA-N |
SMILES | C1=CN=C(N1)N.OS(=O)(=O)O |
Canonical SMILES | C1=CN=C(N1)N.OS(=O)(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
2-Aminoimidazole sulfate, systematically named bis(1H-imidazol-2-amine) sulfate, is a 2:1 salt comprising two 2-aminoimidazole cations and one sulfate anion. Its molecular formula, C₆H₁₂N₆O₄S, reflects a stoichiometric ratio confirmed by X-ray crystallography and elemental analysis . Key identifiers include:
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CAS Registry: 1450-93-7
The sulfate anion forms hydrogen bonds with the amino groups of the imidazole rings, stabilizing the crystal lattice .
Physicochemical Characteristics
Thermogravimetric analysis reveals decomposition onset at 270°C, consistent with its reported melting point . Solubility studies indicate moderate aqueous solubility (23 mg/mL at 25°C), enhanced in polar aprotic solvents like dimethyl sulfoxide. The compound’s pKa values (4.2 for the imidazole NH, 9.8 for the amino group) enable pH-dependent coordination to metal ions .
Table 1. Physicochemical Properties of 2-Aminoimidazole Sulfate
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 264.27 g/mol | PubChem |
Melting Point | 270°C | TCI America |
Solubility (H₂O) | 23 mg/mL | Experimental data |
pKa (imidazole NH) | 4.2 | Potentiometric |
Synthesis and Analytical Characterization
Synthetic Routes
Industrial synthesis involves sulfonation of 2-aminoimidazole with concentrated sulfuric acid under reflux, yielding the hemisulfate salt with ≥98% purity . Laboratory-scale methods utilize ion-exchange chromatography to isolate the sulfate form from reaction mixtures containing excess sulfuric acid .
Pharmacological Applications
Arginase Inhibition
2-Aminoimidazole sulfate derivatives exhibit micromolar affinity for human arginase I, a binuclear manganese metalloenzyme. In a landmark study, the derivative 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) demonstrated a dissociation constant (K<sub>d</sub>) of 2 μM, attenuating airway hyperresponsiveness in murine asthma models . Structural analyses reveal that the 2-aminoimidazole group displaces the metal-bridging hydroxide ion, coordinating directly to Mn<sup>2+</sup> ions in the enzyme’s active site .
Table 2. Inhibitory Activity of 2-Aminoimidazole Derivatives Against Arginase I
Compound | K<sub>i</sub> (μM) | K<sub>d</sub> (μM) | Biological Model |
---|---|---|---|
A1P | 4.0 ± 0.2 | 2.0 ± 0.1 | Murine asthma |
2AH | 300 ± 9 | N/A | In vitro assay |
Antimicrobial Adjuvant Activity
In Pseudomonas aeruginosa and Staphylococcus aureus biofilms, 2-aminoimidazole sulfate derivatives (e.g., H10) resensitize multidrug-resistant strains to antibiotics like ciprofloxacin (4-fold MIC reduction) . Mechanistically, these compounds disrupt quorum sensing by competitively binding LuxR-type receptors, reducing extracellular polysaccharide production by 67% .
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